[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid
Description
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid (CAS Ref: 10-F623636) is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 3-position and a 2-methoxyethoxy group at the 5-position. The boronic acid (-B(OH)₂) functional group enables reversible covalent interactions with diols, making it valuable in organic synthesis, medicinal chemistry, and sensor applications . Its unique substitution pattern combines electron-withdrawing (chloro) and electron-donating (methoxyethoxy) groups, which influence its electronic properties, solubility, and reactivity compared to simpler aryl boronic acids.
Properties
IUPAC Name |
[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJVOYCEWLSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-(2-methoxyethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium acetate, sodium carbonate, cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes to facilitate carbon-carbon bond formation.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Mechanism of Action
The primary mechanism of action of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic aryl or vinyl halide .
Comparison with Similar Compounds
Halogen-Substituted Boronic Acids
- (4-Chlorophenyl)boronic acid (126c): Used in the synthesis of meriolins, this compound exhibits moderate reactivity in Suzuki-Miyaura couplings (yields ~62%) . The chlorine atom in both compounds increases electrophilicity at the boron center, but the methoxyethoxy group in the target compound donates electron density via resonance, partially offsetting this effect .
(2-Chlorophenyl)boronic acid :
In Rhodium-catalyzed carbometalation reactions, 2-chlorophenyl boronic acid showed poor reactivity due to steric and electronic effects . The meta-chloro substitution in [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid may offer better regioselectivity in similar reactions by reducing steric clashes.
Alkoxy- and Ether-Substituted Boronic Acids
B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid (CAS 1189126-31-5) :
This positional isomer has methoxy and methoxyethoxy groups at the 3- and 4-positions, respectively. The altered substitution pattern likely reduces steric hindrance compared to the target compound, favoring applications requiring faster reaction kinetics (e.g., hydrogel sensors) .- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This compound demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The methoxyethyl group enhances membrane permeability and target affinity, suggesting that the methoxyethoxy group in the target compound could similarly improve bioactivity in therapeutic contexts.
Heteroaryl and Functionalized Boronic Acids
- 4-Aminophenylboronic acid: Used in carbon quantum dots (CQDs) for glucose sensing, this compound exhibits a strong ¹¹B NMR signal at 29 ppm, typical of -B(OH)₂ groups . The target compound’s methoxyethoxy group may reduce Lewis acidity compared to the amino group, altering its binding affinity to diols like glucose.
- Phenyl boronic acid: A benchmark in hydrogels for glucose detection, phenyl boronic acid forms cyclic esters with glucose, inducing pH changes .
Comparative Data Tables
Table 2: Electronic Properties (Hammett Parameters)
| Substituent | σₚ (Hammett) | Effect on Boron Center |
|---|---|---|
| -Cl | +0.23 | Electron-withdrawing, ↑ Lewis acidity |
| -OCH₂CH₂OCH₃ (methoxyethoxy) | -0.27 | Electron-donating, ↓ Lewis acidity |
| -CF₃ | +0.54 | Strong electron-withdrawing |
| -OMe | -0.27 | Electron-donating |
Key Research Findings
- Synthetic Utility : The methoxyethoxy group enhances solubility in aqueous-organic mixed solvents, facilitating use in biomedical applications . However, steric bulk may limit efficiency in sterically demanding reactions like Rhodium-catalyzed carbometalation .
- Biological Activity: Ether-containing substituents (e.g., methoxyethoxy) correlate with improved bioactivity, as seen in HDAC inhibitors .
- Sensor Applications : Reduced Lewis acidity due to the methoxyethoxy group may weaken glucose binding compared to phenyl boronic acid, necessitating structural optimization for sensor use .
Biological Activity
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid, with the CAS number 2096335-62-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is substituted with chlorine and a methoxyethoxy group. This unique structure contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key mechanism in their biological activity. This property allows them to interact with various biological molecules, enhancing their therapeutic effects. Specifically, this compound has shown:
- Anticancer Activity : It has been reported to inhibit cell growth in various cancer cell lines by interfering with cellular signaling pathways.
- Antibacterial Properties : The compound displays activity against certain bacterial strains, potentially through the inhibition of bacterial enzymes.
- Antiviral Effects : Some studies suggest that it may inhibit viral replication by targeting viral proteins.
Efficacy in Cancer Models
A study demonstrated that this compound exhibited significant cytotoxicity in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.2 | Apoptosis induction |
| MCF-7 | 6.8 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen in nosocomial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Breast Cancer Treatment : In a preclinical model, treatment with this compound resulted in significant tumor regression compared to control groups.
- Infection Control : A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with chronic infections caused by resistant bacterial strains. Results indicated a reduction in infection rates when combined with standard antibiotic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
